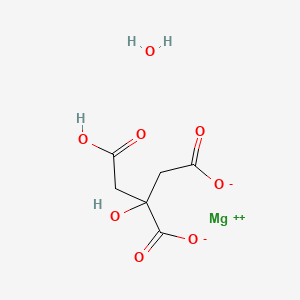

Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate, also known as Mg-CHS, is a water-soluble magnesium salt of carboxymethyl-hydroxysuccinic acid. It is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Magnesium-Based Cements and Advanced Engineering Materials

Magnesium-based cements, such as magnesium carbonate, phosphate, silicate-hydrate, and oxysalt cements, have been studied for over 150 years. These materials are well-suited for specialist applications in precast construction, road repair, and nuclear waste immobilization. Despite challenges in replacing Portland cement due to cost and corrosion issues, magnesium-based cements offer potential for CO2 emissions reductions and are valuable in specific applications that do not require steel reinforcement (Walling & Provis, 2016).

Biomedical Applications: Bioceramics and Implant Materials

Magnesium ions play a crucial role in biological processes, leading to the popularity of magnesium-based bioceramics in orthopedic applications. These materials, including magnesium oxides, phosphates, and silicates, are used in bone cements, scaffolds, and implant coatings due to their compatibility with biological systems and potential for bone regeneration. Despite promising results, further research in large animal models and clinical data is needed to fully realize their potential as bone replacement materials (Nabiyouni et al., 2018).

Corrosion Resistance and Surface Engineering

The rapid corrosion rate of magnesium alloys in clinical applications is a significant limitation. However, surface engineering techniques, such as hydroxyapatite (HA) coating, have shown promise in improving the corrosion resistance, bioactivity, and biocompatibility of magnesium alloys. These modifications are crucial for their use as biodegradable implant materials in the biomedical field, offering a balance between degradability and functionality (Rahman et al., 2020).

Magnesium in Environmental and Agricultural Applications

Magnesium plays a vital role in alleviating soilborne toxicity of ions like aluminum and heavy metals, enhancing plant resistance to stress and promoting growth. Its ability to compete with toxic ions for binding sites and stimulate the biosynthesis of organic ligands for detoxification highlights its importance in agriculture and environmental remediation (Rengel et al., 2015).

Nanotechnology and Material Science

Magnesium oxide (MgO) nanoparticles exhibit unique properties making them suitable for various applications across industry, agriculture, and medicine. Their non-toxicity and environmental friendliness, coupled with their potential in enhancing material properties, underscore the versatility of magnesium-based materials in nanotechnology and advanced material science applications (Hornak, 2021).

Mechanism of Action

Target of Action

Magnesium Citrate, Dibasic Hydrate, also known as Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate, primarily targets the intestinal lumen . It is used medicinally as a saline laxative and to completely empty the bowel prior to a major surgery or colonoscopy .

Mode of Action

The compound works by attracting water through the tissues by a process known as osmosis . Once in the intestine, it can attract enough water into the intestine to induce defecation . The additional water stimulates bowel motility .

Biochemical Pathways

Instead, it influences the osmotic balance within the intestinal lumen, leading to increased water content and stimulation of bowel movements .

Pharmacokinetics

The pharmacokinetics of Magnesium Citrate, Dibasic Hydrate primarily involve its action in the gastrointestinal tract. The onset of action can be as early as 30 minutes after administration with a mean onset time of approximately 2 hours and a maximum action of 4 hours .

Result of Action

The primary result of the action of Magnesium Citrate, Dibasic Hydrate is the induction of bowel movements, which can help in the relief of constipation and in the preparation for surgical procedures . The additional water in the intestine stimulates bowel motility, which can also be used to treat rectal and colon problems .

Action Environment

The efficacy of Magnesium Citrate, Dibasic Hydrate can be influenced by the individual’s hydration status . It functions best on an empty stomach, and should always be followed with a full (eight ounce or 250 ml) glass of water or juice to help counteract water loss and aid in absorption . Environmental factors such as temperature can also influence the stability of the compound .

Properties

IUPAC Name |

magnesium;2-(carboxymethyl)-2-hydroxybutanedioate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.Mg.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+2;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXLIRULMXTTLM-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.O.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8MgO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119851-23-9 |

Source

|

| Record name | Citric acid magnesium salt, dibasic hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)

![(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-](/img/no-structure.png)

![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester](/img/structure/B1141973.png)

![VIC[mouse reduced]](/img/structure/B1141984.png)